molecular formula C21H21N5O2 B1663753 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 122479-08-7

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1663753
CAS RN: 122479-08-7
M. Wt: 375.4 g/mol
InChI Key: HQRHGSRWOHGIRI-UHFFFAOYSA-N
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Description

GBLD 345 is an anxiolytic drug used in scientific research. It acts as a non-selective, full-efficacy positive allosteric modulator of the gamma-aminobutyric acid A receptor. This compound has similar effects to benzodiazepine drugs but is structurally distinct, classifying it as a nonbenzodiazepine anxiolytic .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

GBLD 345 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

GBLD 345 is primarily used in scientific research due to its anxiolytic properties It is a potent positive allosteric modulator of the gamma-aminobutyric acid A receptor, making it valuable in studies related to anxiety and neurological disorders

Mechanism of Action

GBLD 345 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor. This modulation enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which play a crucial role in the compound’s anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

GBLD 345 is structurally distinct from benzodiazepines but shares similar anxiolytic properties. Similar compounds include:

Uniqueness

The uniqueness of GBLD 345 lies in its nonbenzodiazepine structure, which allows it to modulate the gamma-aminobutyric acid A receptor without the typical side effects associated with benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications .

properties

CAS RN

122479-08-7

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25)

InChI Key

HQRHGSRWOHGIRI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2

synonyms

(E)-4-(3-methoxy-6-((3-methoxybenzyl)imino)-5,6-dihydroimidazo[1,2-b]pyridazin-2-yl)aniline

Origin of Product

United States

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